

X-ray crystallography of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid derivatives

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Compound of Interest

Compound Name: 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid

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A comparative analysis of the crystallographic structures of **4-[(4-Bromophenyl)amino]-4-oxobutanoic acid** and its derivatives reveals key insights into their molecular conformation and intermolecular interactions. These compounds are of significant interest to researchers in drug development due to their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide provides a detailed comparison of their structural data, experimental protocols, and relevant biological pathways.

Crystallographic Data Comparison

The X-ray diffraction data provides a quantitative basis for comparing the molecular geometries of different **4-[(4-Bromophenyl)amino]-4-oxobutanoic acid** derivatives. The following table summarizes the key crystallographic parameters for selected compounds.

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å ³)	Z
4-[(4-Bromophenyl)amino]-2-methylidenephthalic acid[1]	C ₁₁ H ₁₀ BrNO ₃	Triclinic	P-1	5.0164(5)	5.2908(4)	21.8464(18)	92.833(6)	90.315(7)	96.222(7)	575.67(8)	2
4-[(4-Acetylphenyl)amino]-2-methylidenephthalic acid[2]	C ₁₃ H ₁₃ NO ₄	Triclinic	P-1	5.0164(5)	5.2908(4)	21.8464(18)	92.833(6)	90.315(7)	96.222(7)	575.67(8)	2

4-[(2- Fluor ophe nyl)a mino	C ₁₀ H ₁₀ FN O ₃	Mon oclini c	P2 ₁ / c	4.80 54(3)	19.0 399(13)	11.0 429(8)	90	101. 821(3)	90	988. 94(12)	4
]-4- oxob utan oic acid[3]											

Key Structural Insights:

In the crystal structure of 4-[(4-bromophenyl)amino]-2-methylidene-4-oxobutanoic acid, two independent molecules are present in the asymmetric unit. The amide N—C(=O) bond lengths are indicative of resonance. The molecules form chains of dimers through N—H⋯O and O—H⋯O hydrogen bonds.^[1] Similarly, the crystal structure of 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid also features dimeric chains linked by O—H⋯O and N—H⋯O hydrogen bonds, forming R₂²(8) graph-set motifs.^[2] In 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid, dimers are formed via intermolecular O—H⋯O hydrogen bonding, creating R₂²(8) rings. These dimers are further connected by N—H⋯O and C—H⋯O interactions.^[3]

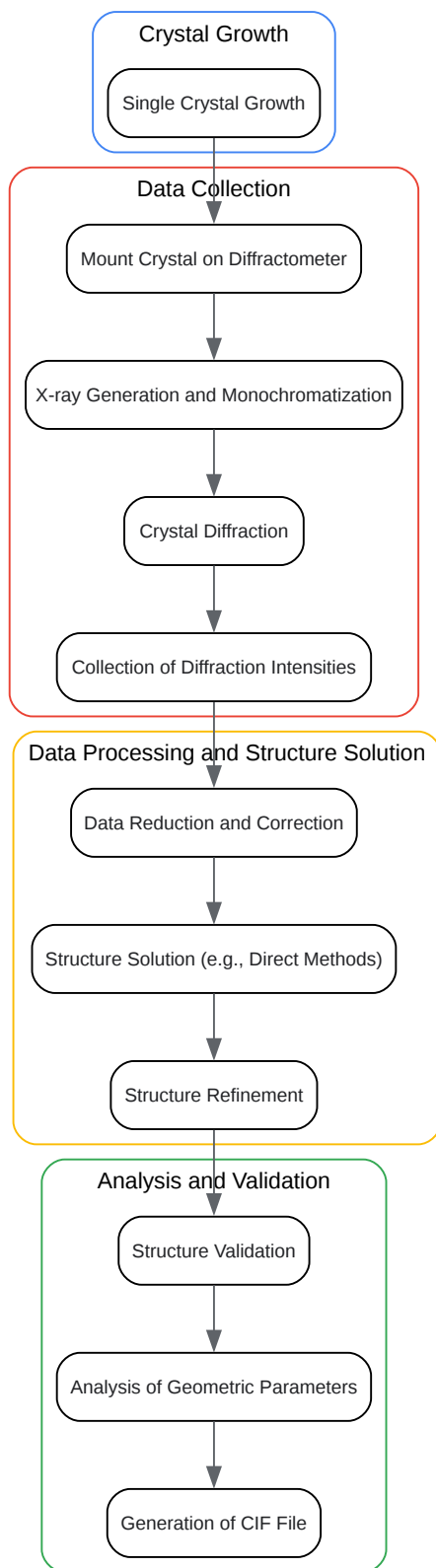
Experimental Protocols

Synthesis of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid

This intermediate can be synthesized by dissolving succinic anhydride (1.0 eq) and 4-bromoaniline (1.0 eq) in glacial acetic acid. The mixture is then heated to reflux at 120°C for 4 hours. After cooling to room temperature, the precipitate that forms is filtered, washed with cold water, and dried under a vacuum to yield the product.^[4]

X-ray Crystallography Protocol

The following is a generalized workflow for single-crystal X-ray diffraction analysis, based on standard practices in the field.



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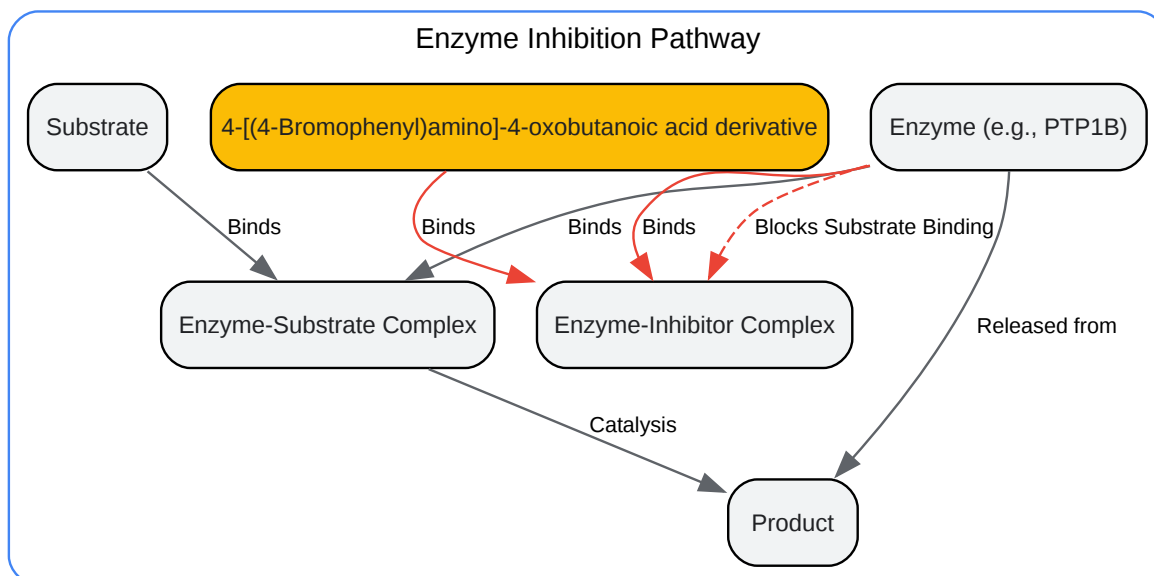
Fig. 1: Experimental workflow for X-ray crystallography.

For the crystallographic analysis of 4-[(4-bromophenyl)amino]-2-methylidene-4-oxobutanoic acid, data was collected on a Bruker Kappa APEXII CCD diffractometer.[3] The structure was solved using direct methods and refined on F². Hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

Potential Signaling Pathways and Biological Activity

Derivatives of **4-[(4-Bromophenyl)amino]-4-oxobutanoic acid** have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, anti-tubercular, and antiproliferative effects.[1][2] Some derivatives have also shown potential as antidiabetic agents through the inhibition of protein tyrosine phosphatase 1B (PTP1B) and α -glucosidase.[5] The bromophenyl group is often associated with anticancer and enzyme inhibitory activities.[4]

The following diagram illustrates a generalized mechanism of enzyme inhibition, a common mode of action for such compounds.



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Fig. 2: Generalized signaling pathway for enzyme inhibition.

This guide provides a comparative overview of the X-ray crystallography of **4-[(4-Bromophenyl)amino]-4-oxobutanoic acid** derivatives. The presented data and protocols offer a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on this chemical scaffold.

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